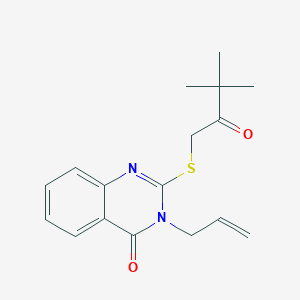
3-allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one, also known as ADQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been found to possess various biological activities, including anticancer, antiviral, and antibacterial properties.
科学的研究の応用
Antiviral Activities
Quinazolin-4(3H)-one derivatives have shown potential in antiviral research. A study by Selvam et al. (2007) utilized novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized using microwave techniques, to evaluate their antiviral activities against various viruses, including influenza and severe acute respiratory syndrome coronavirus. The study demonstrated significant antiviral potential in some compounds, highlighting the importance of quinazolin-4(3H)-one derivatives in antiviral research (Selvam et al., 2007).
Antimicrobial Properties
Alagarsamy et al. (2015, 2016) synthesized a series of quinazolin-4(3H)-one derivatives with antimicrobial properties. These studies demonstrated the efficacy of these compounds against various gram-positive and gram-negative bacteria, highlighting their potential in combating microbial infections (Alagarsamy et al., 2015), (Alagarsamy et al., 2016).
Antioxidant and Cytotoxic Activity
Pele et al. (2022) developed new polyphenolic derivatives of quinazolin-4(3H)-one, assessing their antioxidant and cytotoxic activities. The study found that these compounds displayed high antioxidant activity and cytotoxicity against cancer cells, indicating their therapeutic potential (Pele et al., 2022).
Anticonvulsant Activity
Mohamed (2014) investigated novel derivatives of 3-allyl6-iodo-2-substituted thioquinazolinone for their anticonvulsant activities. The study identified several compounds with significant anticonvulsant properties, suggesting a potential avenue for developing new antiepileptic drugs (Mohamed, 2014).
Antimicrobial and Anticancer Properties
Antypenko et al. (2016) synthesized novel quinazolin-4(3H)-thiones with evaluated antimicrobial and anticancer activities. Their study highlighted the potency of these compounds against various bacterial strains and cancer cell lines, suggesting their dual therapeutic potential (Antypenko et al., 2016).
Antitumor Activity
Alafeefy (2011) synthesized new 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives and screened them for antitumor activity against various human cancer cell lines. The results showed broad-spectrum antitumor activity, with some compounds exhibiting higher efficacy than standard drugs (Alafeefy, 2011).
H1-antihistaminic Agents
Alagarsamy and Parthiban (2013) developed novel quinazolin-4(3H)-one derivatives as H1-antihistaminic agents. Their research showed promising results in protecting against histamine-induced bronchospasm, indicating potential for allergy treatments (Alagarsamy & Parthiban, 2013).
特性
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-5-10-19-15(21)12-8-6-7-9-13(12)18-16(19)22-11-14(20)17(2,3)4/h5-9H,1,10-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJFCCYWLRJDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

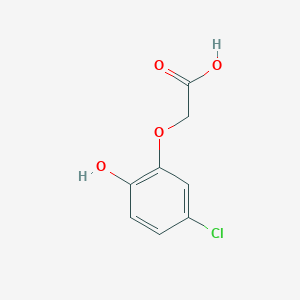

![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)
![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2929497.png)

![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)
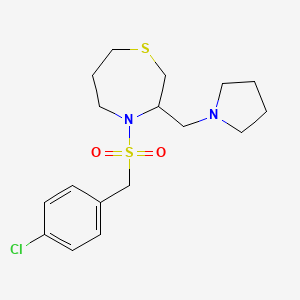

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2929507.png)
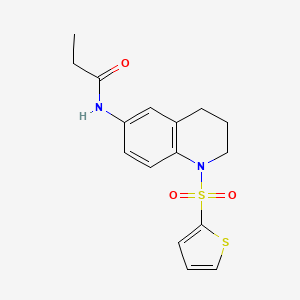
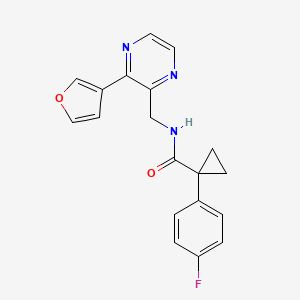
![3'-(3-chloro-4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2929512.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2929513.png)